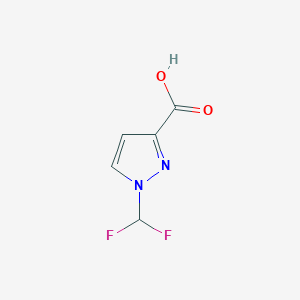

Acide 1-(difluorométhyl)-1H-pyrazole-3-carboxylique

Vue d'ensemble

Description

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C5H4F2N2O2 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid involves several steps. The first reported synthesis was by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride, and then with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis

The molecular weight of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is 176.12 . The InChI code is 1S/C6H6F2N2O2/c1-3-2-4(5(11)12)10(9-3)6(7)8/h2,6H,1H3,(H,11,12) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid include the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate, followed by a reaction with methyl hydrazine . The resulting ester is then hydrolyzed with sodium hydroxide .Physical and Chemical Properties Analysis

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is a powder at room temperature . Its molecular weight is 176.12 .Applications De Recherche Scientifique

Inhibiteurs de la déshydrogénase succinique (SDHI) Synthèse

Ce composé sert d'intermédiaire clé dans la synthèse d'une nouvelle classe de fongicides connus sous le nom de SDHI. Ces inhibiteurs sont essentiels pour protéger les cultures contre diverses maladies fongiques, et plusieurs composés commercialisés, ainsi que ceux en cours de développement, utilisent cette structure .

Activité antifongique

Les chercheurs ont synthétisé de nouveaux amides de l'acide 3-(difluorométhyl)-1-méthyl-1H-pyrazole-4-carboxylique et testé leurs activités contre les champignons phytopathogènes. Ces composés ont montré des activités antifongiques modérées à excellentes, indiquant leur utilisation potentielle en agriculture pour lutter contre les infections fongiques .

Efficacité des pesticides

Le composé s'est avéré plus efficace que les autres pesticides en raison de sa capacité à inhiber la synthèse des acides gras, nécessaire à la croissance des larves d'insectes. Cela en fait un ingrédient puissant dans les formulations de pesticides .

Difluorométhylation en fin de synthèse

En synthèse organique, ce composé peut être utilisé pour la difluorométhylation en fin de synthèse, ce qui constitue une transformation précieuse en chimie médicinale pour introduire des groupes difluorométhyles dans les molécules, ce qui peut modifier leur activité biologique .

Applications photocatalytiques

Le composé a été impliqué dans des processus photocatalytiques qui conduisent à la formation de produits difluorométhylés précieux. Cette application est importante dans le domaine de la photochimie et pourrait conduire au développement de nouvelles méthodes photocatalytiques .

Synthèse de composés à activité fongicide

Il est utilisé dans la synthèse de composés à activité fongicide qui agissent comme inhibiteurs de la déshydrogénase succinique. Ces composés jouent un rôle essentiel dans la lutte contre les maladies causées par les champignons dans diverses cultures .

Intermédiaire chimique

Commercialement, il est utilisé comme intermédiaire pour synthétiser sept fongicides différents qui fonctionnent en inhibant la déshydrogénase succinique. La présence de groupes difluorométhyle, méthyle et acide carboxylique sur le cycle pyrazole en fait un intermédiaire polyvalent pour diverses réactions chimiques .

Mécanisme D'action

Target of Action

1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid, also known as 3-(difluoromethyl)-1-methyl-1H-pyrazole, is a key intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs) . SDHIs are a class of fungicides that target the succinate dehydrogenase enzyme, a key enzyme in the tricarboxylic acid (TCA) cycle .

Mode of Action

The compound interacts with its target, the succinate dehydrogenase enzyme, by inhibiting its activity . This inhibition disrupts the TCA cycle, which is crucial for energy production in cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TCA cycle . By inhibiting the succinate dehydrogenase enzyme, the compound disrupts the TCA cycle, leading to a decrease in ATP production . This disruption can lead to cell death, particularly in fungi, making the compound an effective fungicide .

Pharmacokinetics

The compound’s difluoromethylation processes based on x–cf2h bond formation have been investigated . These processes are important for the compound’s bioavailability and efficacy

Result of Action

The primary result of the compound’s action is the inhibition of the succinate dehydrogenase enzyme, leading to disruption of the TCA cycle . This disruption can lead to cell death, particularly in fungi, making the compound an effective fungicide . The compound’s difluoromethyl group is crucial for its fungicidal efficacy .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of fungicides. It interacts with enzymes such as succinate dehydrogenase, a key component of the mitochondrial respiratory chain. The compound inhibits the activity of succinate dehydrogenase, disrupting the electron transport chain and leading to the accumulation of succinate . This inhibition is crucial for its fungicidal properties, as it prevents the growth of pathogenic fungi by interfering with their energy production.

Cellular Effects

The effects of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid on cellular processes are profound. By inhibiting succinate dehydrogenase, the compound disrupts cellular respiration, leading to reduced ATP production. This energy deficit affects various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . Inhibition of succinate dehydrogenase also leads to the accumulation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components.

Molecular Mechanism

At the molecular level, 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid exerts its effects through direct binding to the active site of succinate dehydrogenase. This binding inhibits the enzyme’s activity, preventing the conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle . The inhibition of this critical step in the TCA cycle disrupts the overall energy metabolism of the cell, leading to the observed cellular effects. Additionally, the compound’s interaction with succinate dehydrogenase may induce conformational changes in the enzyme, further enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid can vary over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained inhibition of succinate dehydrogenase, leading to prolonged disruption of cellular respiration and energy metabolism.

Dosage Effects in Animal Models

The effects of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid in animal models are dose-dependent. At lower doses, the compound effectively inhibits succinate dehydrogenase without causing significant toxicity . At higher doses, the compound can induce adverse effects such as oxidative stress, cellular damage, and even cell death. These toxic effects are primarily due to the excessive accumulation of ROS and the resulting oxidative damage to cellular components.

Metabolic Pathways

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is involved in metabolic pathways related to energy production and respiration. By inhibiting succinate dehydrogenase, the compound disrupts the TCA cycle and electron transport chain, leading to altered metabolic flux and changes in metabolite levels . The compound’s interaction with succinate dehydrogenase also affects the levels of intermediates such as succinate and fumarate, further influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to specific biomolecules.

Subcellular Localization

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid primarily localizes to the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . The compound’s targeting to the mitochondria is facilitated by its chemical structure and interactions with mitochondrial transporters. Once inside the mitochondria, the compound binds to succinate dehydrogenase, inhibiting its activity and disrupting mitochondrial respiration.

Propriétés

IUPAC Name |

1-(difluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2/c6-5(7)9-2-1-3(8-9)4(10)11/h1-2,5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAGBSGAPCSVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390041 | |

| Record name | 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925179-02-8 | |

| Record name | 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925179-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

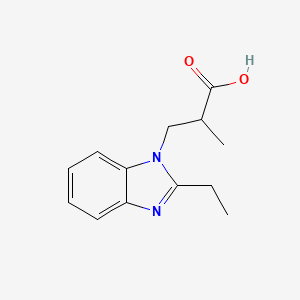

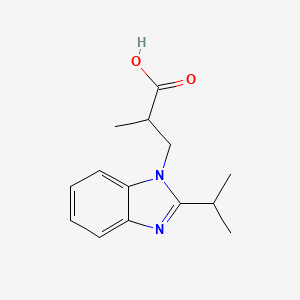

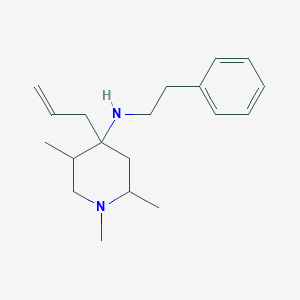

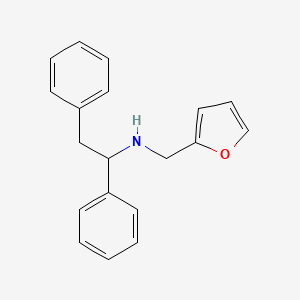

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)

![(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine](/img/structure/B1306312.png)

![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)

![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)